Cas no 701-39-3 (N-Methyl 3-fluorobenzamide)

N-Methyl 3-fluorobenzamide is a fluorinated aromatic amide compound with the molecular formula C₈H₈FNO. It features a methyl-substituted amide group and a fluorine atom at the meta position of the benzene ring, enhancing its reactivity and potential as an intermediate in organic synthesis. The fluorine substitution imparts electron-withdrawing properties, influencing the compound's stability and interaction in chemical reactions. This compound is commonly utilized in pharmaceutical research and agrochemical development due to its structural versatility. Its well-defined purity and consistent performance make it suitable for applications requiring precise functional group manipulation. Proper handling and storage are recommended to maintain its integrity.
N-Methyl 3-fluorobenzamide structure
N-Methyl 3-fluorobenzamide structure
Product Name:N-Methyl 3-fluorobenzamide
CAS No:701-39-3
MF:C8H8FNO
MW:153.153625488281
CID:856530
PubChem ID:4133782
Update Time:2025-06-07

N-Methyl 3-fluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-N-methylbenzamide
    • N-METHYL 3-FUOROBENZAMIDE
    • AKOS015888954
    • MFCD06250758
    • AKOS008933163
    • BS-29362
    • Benzamide, 3-fluoro-N-methyl-
    • SCHEMBL1507076
    • DTXSID10399715
    • N-Methyl 3-fluorobenzamide
    • 5-fluoro-N-methyl-benzamide
    • Z32016733
    • 701-39-3
    • N-Methyl3-fuorobenzamide
    • DB-348223
    • Inchi: 1S/C8H8FNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11)
    • InChI Key: AOSZITJMCUMUCD-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(C(NC)=O)=C1

Computed Properties

  • Exact Mass: 153.05904
  • Monoisotopic Mass: 153.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 29.1

N-Methyl 3-fluorobenzamide Pricemore >>

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